K-Ras ligand-Linker Conjugate 6
Description
Significance of Oncogenic K-Ras in Cellular Signaling and Cancer Biology
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a protein that is a crucial component of cellular signaling pathways responsible for cell growth, proliferation, and survival. aacrjournals.orgnih.govnih.gov As a small GTPase, K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.govnih.govacs.org This cycling is tightly regulated in normal cells. acs.org
However, mutations in the KRAS gene are among the most frequent oncogenic alterations found in human cancers, occurring in a significant percentage of pancreatic, colorectal, and lung cancers. nih.govacs.org These mutations, most commonly at codons 12, 13, and 61, disrupt the protein's ability to hydrolyze GTP, leading to a constitutively active, GTP-bound state. nih.govtandfonline.com This persistent activation results in the uncontrolled stimulation of downstream signaling pathways, such as the MAPK and PI3K pathways, driving unregulated cell proliferation and tumor growth. aacrjournals.orgtandfonline.comascopubs.orgucsf.edu The presence of KRAS mutations is often associated with a poorer prognosis and resistance to certain cancer therapies. tandfonline.com
Historical Challenges in Directly Inhibiting K-Ras Activity
For decades, K-Ras was deemed "undruggable" due to several inherent biochemical and structural characteristics. acs.orgtandfonline.commdpi.com The protein has a very high affinity for its natural ligand, GTP, making it incredibly difficult for small molecule inhibitors to compete effectively. mdpi.com Additionally, the surface of the K-Ras protein is relatively smooth and lacks deep, well-defined pockets to which drugs can easily bind. tandfonline.commdpi.com
Early efforts to target K-Ras indirectly, by inhibiting downstream effectors like RAF, MEK, and PI3K, or by preventing its necessary membrane localization, met with limited success. nih.gov These approaches were often hampered by toxicity and the development of resistance. nih.gov The discovery of a shallow "Switch II pocket" in the K-Ras G12C mutant protein marked a significant breakthrough, paving the way for the development of the first direct, covalent inhibitors. mdpi.com However, these inhibitors are specific to the G12C mutation, leaving a large population of patients with other KRAS mutations without a targeted treatment option. healthcare-in-europe.comnih.gov
Emergence of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality
A novel therapeutic strategy known as Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful tool to target proteins previously considered undruggable. healthcare-in-europe.comnih.gov PROTACs are bifunctional molecules consisting of two distinct ligands connected by a chemical linker. kklmed.commedchemexpress.com One ligand is designed to bind to the protein of interest (POI), in this case, K-Ras, while the other ligand recruits an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. healthcare-in-europe.com
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin. acs.org This ubiquitination marks the protein for degradation by the proteasome, effectively eliminating it from the cell. acs.org This "event-driven" catalytic mechanism offers a significant advantage over traditional inhibitors, as a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov This approach has the potential to be more potent and to overcome resistance mechanisms associated with traditional inhibitors. healthcare-in-europe.comnih.gov
Overview of K-Ras Ligand-Linker Conjugate 6 in the Context of K-Ras Degradation Research
This compound is a key chemical intermediate used in the synthesis of K-Ras-targeting PROTACs. targetmol.combiocat.comtargetmol.com This compound incorporates a fragment that binds to the K-Ras protein and a linker component that can be subsequently attached to an E3 ligase-recruiting ligand. kklmed.commedchemexpress.comtargetmol.com Specifically, it has been utilized in the creation of a PROTAC known as K-Ras Degrader-1. kklmed.commedchemexpress.com This degrader has demonstrated the ability to effectively reduce K-Ras levels in cancer cell lines. kklmed.commedchemexpress.com The development and study of molecules like this compound are crucial steps in advancing the field of targeted protein degradation and offer a promising avenue for the development of new therapies for KRAS-mutant cancers.
Interactive Data Table: K-Ras Targeting Compounds
| Compound Name | Description |
| This compound | A chemical building block containing a K-Ras binding moiety and a linker for PROTAC synthesis. targetmol.combiocat.comtargetmol.com |
| K-Ras Degrader-1 | A PROTAC synthesized using this compound, designed to induce the degradation of the K-Ras protein. kklmed.commedchemexpress.com |
| LC-2 | A PROTAC that covalently binds to KRAS G12C and recruits the VHL E3 ligase, leading to its degradation. acs.org |
| ACBI3 | A PROTAC capable of degrading multiple KRAS mutants. healthcare-in-europe.com |
| HDB-82 | A PROTAC specifically targeting the KRAS G12D mutation for degradation. aacrjournals.org |
| Sotorasib (B605408) | An FDA-approved covalent inhibitor that targets the KRAS G12C mutation. nih.gov |
| Adagrasib | An FDA-approved covalent inhibitor that targets the KRAS G12C mutation. nih.gov |
| MRTX849 | A covalent inhibitor of KRAS G12C. acs.org |
| ARS-1620 | A covalent inhibitor of KRAS G12C. por-journal.com |
| MRTX1133 | A noncovalent inhibitor of KRAS G12D. nih.gov |
| RMC-6291 | A RAS(ON) inhibitor that targets GTP-bound KRAS. nih.gov |
| BI-0474 | A KRAS G12C inhibitor. tandfonline.com |
| JNJ-74699157 (ARS-3248) | A selective KRAS G12C inhibitor. nih.gov |
| LY3499446 | A selective KRAS G12C small molecule inhibitor. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPBPQQMBNUCA-DHWXLLNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design Principles of K Ras Ligand Linker Conjugate 6
K-Ras Ligand Moiety: Design and Optimization
The effectiveness of a K-Ras-targeting PROTAC is fundamentally dependent on the affinity and selectivity of its K-Ras ligand. The design of this moiety is a sophisticated process involving a deep understanding of the structural and biochemical properties of oncogenic K-Ras variants.
Molecular Recognition of Oncogenic K-Ras Variants (e.g., G12C, G12D, G12V)
The K-Ras protein is a small GTPase that acts as a molecular switch in cellular signaling pathways. tandfonline.compnas.org Mutations in the KRAS gene, particularly at codons 12, 13, and 61, are among the most common drivers of human cancers. tandfonline.comlife-science-alliance.orgacs.org These mutations lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation. tandfonline.comacs.org
Different mutations, such as G12C, G12D, and G12V, result in distinct conformational changes in the K-Ras protein. tandfonline.comacs.org For instance, the substitution of glycine (B1666218) at position 12 with a cysteine (G12C), aspartate (G12D), or valine (G12V) alters the protein's structure and its interaction with regulatory proteins. tandfonline.comacs.org The design of a K-Ras ligand must, therefore, account for these subtle but critical structural differences to achieve specific recognition of the mutant protein over its wild-type counterpart. The development of covalent inhibitors for K-Ras(G12C) has been a significant breakthrough, exploiting the reactive cysteine residue for irreversible binding. acs.org This allele-specific approach has paved the way for designing ligands that can selectively target other K-Ras mutants, such as G12R. acs.org
Engagement with K-Ras Binding Pockets (e.g., Switch-II Pocket, Allosteric Sites)
Historically, K-Ras was considered "undruggable" due to its smooth surface and high affinity for its natural ligand, GTP. researchgate.netmdpi.com However, the discovery of a cryptic allosteric pocket, known as the Switch-II pocket, located beneath the effector-binding Switch-II loop, has revolutionized the field. acs.orgresearchgate.net This pocket is accessible in the GDP-bound, inactive state of K-Ras. aacrjournals.org
Ligands designed to bind to the Switch-II pocket can lock the protein in an inactive conformation, preventing its interaction with downstream effector proteins. aacrjournals.orgacs.org The development of covalent inhibitors like sotorasib (B605408) (AMG 510) and adagrasib (MRTX849) validated this approach for the K-Ras(G12C) mutant. mdpi.com These inhibitors form a covalent bond with the mutant cysteine-12 residue and occupy the Switch-II pocket. acs.orgaacrjournals.org
Beyond the Switch-II pocket, researchers are exploring other allosteric sites on the K-Ras surface. rsc.orgdrugtargetreview.comnih.gov Computational and experimental studies have identified several potential pockets that can be targeted to modulate K-Ras activity. rsc.orgdrugtargetreview.comnih.gov For example, a cryptic pocket induced by the rotation of the His95 side chain has been exploited in the design of potent inhibitors. acs.org The identification and characterization of these pockets are crucial for developing new classes of K-Ras ligands.
Structure-Based Design Approaches for K-Ras Ligand Affinity
Structure-based drug design plays a pivotal role in optimizing the affinity and selectivity of K-Ras ligands. aacrjournals.orgacs.orgnih.gov By utilizing X-ray co-crystal structures of ligands bound to K-Ras, researchers can visualize the key molecular interactions and iteratively modify the ligand to enhance its binding properties. aacrjournals.orgacs.org
Computational methods, such as molecular dynamics simulations and free energy perturbation calculations, are also employed to predict ligand binding poses and affinities, even in the face of significant conformational flexibility of the target protein. researchgate.net For instance, the development of MRTX1257, a potent and selective K-Ras G12C inhibitor, was guided by structure-based design, where a cyanomethyl group was introduced to displace a water molecule and a methylnaphthyl group was added to fill a hydrophobic pocket, resulting in enhanced potency. aacrjournals.org These approaches are instrumental in the rational design of high-affinity ligands that form the core of effective K-Ras degraders.
E3 Ubiquitin Ligase Recruiting Moiety: Selection and Integration
The second critical component of a PROTAC is the E3 ubiquitin ligase recruiting moiety. This part of the molecule engages an E3 ligase, bringing it into proximity with the target protein to facilitate its degradation. The choice of E3 ligase and the design of the corresponding ligand are crucial for the PROTAC's efficacy. K-Ras ligand-linker conjugate 6 is designed to be versatile, capable of being linked to ligands for various E3 ligases, including VHL and CRBN. acetherapeutics.commedchemexpress.commedchemexpress.com
VHL Ligand Incorporation and Its Specificity
The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. acs.orgnih.gov VHL ligands are typically derived from a peptide sequence of the hypoxia-inducible factor-1α (HIF-1α) and contain a critical hydroxyproline (B1673980) moiety for binding to VHL. acs.orgnih.govtechscience.com The stereochemistry of this hydroxyproline is crucial for binding, and its inversion abrogates the interaction with VHL, providing a useful negative control for experiments. acs.orgnih.gov
Several studies have reported the successful development of VHL-recruiting PROTACs for the degradation of K-Ras(G12C). acs.orgnih.govnih.gov For example, the PROTAC LC-2 was created by coupling the K-Ras(G12C) inhibitor MRTX849 to a VHL ligand. acs.orgnih.gov This molecule induced rapid and sustained degradation of endogenous K-Ras(G12C) in cancer cells. acs.orgnih.gov The design of such PROTACs involves optimizing the linker between the K-Ras ligand and the VHL ligand to ensure the formation of a stable and productive ternary complex (K-Ras:PROTAC:VHL). nih.gov
CRBN Ligand Integration and Its Role in Degradation
Cereblon (CRBN) is another widely used E3 ligase in the development of PROTACs. techscience.comnih.gov CRBN ligands are often based on the structures of thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide. techscience.com The integration of a CRBN ligand into a PROTAC can offer advantages such as improved oral bioavailability. techscience.com
While some early attempts to create CRBN-based K-Ras(G12C) degraders were unsuccessful in degrading the endogenous protein, subsequent efforts have shown more promise. nih.govnih.gov PROTAC K-Ras Degrader-1, which can be synthesized from this compound, utilizes a Cereblon E3 ligand and has been shown to effectively degrade K-Ras. medchemexpress.commedchemexpress.com The success of CRBN-based degraders depends on factors such as the specific CRBN ligand used, the nature of the linker, and the target protein itself. The development of SOS1 degraders, which target a key activator of K-Ras, has also successfully employed CRBN ligands. techscience.combiotheryx.com
MDM2 Ligand Incorporation and Its Ubiquitination Potential
While many PROTACs utilize the VHL or Cereblon (CRBN) E3 ligases, the human genome encodes over 600 E3 ligases, offering a broad landscape for the development of novel degraders. scienceopen.com Among these, Mouse Double Minute 2 (MDM2) presents a compelling alternative. The incorporation of an MDM2 ligand into a K-Ras conjugate would be a rational design choice, particularly given that MDM2's natural substrate is the tumor suppressor p53. nih.gov A PROTAC that recruits MDM2 could not only target K-Ras for degradation but also potentially stabilize p53 by sequestering MDM2, offering a dual anti-cancer mechanism. nih.govscispace.com
The first all-small-molecule PROTAC reported in 2008 utilized a nutlin derivative to recruit MDM2 for the degradation of the androgen receptor, albeit with modest potency. scienceopen.comscienceopen.com This pioneering work established the feasibility of using MDM2 in a PROTAC construct. For a K-Ras targeted degrader, a ligand such as a nutlin analog could be appended to the K-Ras binding moiety via a suitable linker. The resulting ternary complex of K-Ras-PROTAC-MDM2 would bring the E3 ligase in proximity to K-Ras, facilitating its ubiquitination and subsequent degradation by the proteasome. Research into MDM2-recruiting PROTACs has shown that they can achieve nanomolar potencies for target protein degradation. scispace.com
Table 1: Comparison of E3 Ligase Ligands for PROTACs
| E3 Ligase | Ligand Example | Key Features |
|---|---|---|
| MDM2 | Nutlin analogs | Potential for p53 stabilization. nih.govscispace.com |
| IAP | Bestatin (B1682670) derivatives, LCL161 analogs | Can induce synergistic effects by degrading both the target and IAPs. researchgate.net |
| VHL | Hydroxyproline-based ligands | Widely used, well-characterized. nih.gov |
| CRBN | Thalidomide derivatives | Potent and widely used in clinical candidates. nih.gov |
IAP Ligand Inclusion and Its E3 Ligase Activity
Another family of E3 ligases that can be harnessed for PROTAC design is the Inhibitor of Apoptosis Proteins (IAPs). cas.org Specifically, cellular IAP1 (cIAP1) has been successfully recruited to degrade target proteins. PROTACs that engage IAPs are sometimes referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). cas.org The inclusion of an IAP ligand, such as a derivative of bestatin or LCL161, in a K-Ras conjugate would be a strategic move. researchgate.net
IAP-based PROTACs can offer a unique advantage: some can induce the degradation of both the target protein and the IAP itself, leading to synergistic anti-cancer effects. researchgate.net For a K-Ras degrader, this dual action could be particularly beneficial. The design would involve linking a K-Ras binder to an IAP ligand. The formation of the K-Ras-PROTAC-cIAP1 ternary complex would trigger the ubiquitination and degradation of K-Ras. Studies have shown that IAP-recruiting PROTACs can potently degrade their targets in multiple cancer cell lines. researchgate.net
Exploration of Novel E3 Ligase Recruitment Mechanisms (e.g., Nedd4-1, BIRC6)
The exploration of novel E3 ligases beyond the commonly used VHL, CRBN, MDM2, and IAPs is an active area of research. The rationale for this exploration is multi-fold: to overcome potential resistance mechanisms to existing PROTACs, to achieve tissue-specific degradation, and to expand the scope of degradable proteins. While there is no specific literature detailing the use of Nedd4-1 or BIRC6 in the context of this compound, the general principles of PROTAC design suggest this is a feasible and potentially advantageous avenue.
The development of bioPROTACs, which involve the intracellular expression of a chimeric protein, has provided evidence that various RAS isoforms and mutants are degradable by leveraging different E3 ligases. biorxiv.org This approach has demonstrated that both GTP- and GDP-loaded forms of RAS are amenable to targeted degradation. biorxiv.org These findings support the exploration of a wider range of E3 ligases for small-molecule PROTACs targeting K-Ras. The key challenge lies in the discovery of high-affinity, cell-permeable small-molecule ligands for these novel E3 ligases that can be incorporated into a PROTAC construct.
Linker Design and Chemical Modulations
Influence of Linker Length and Rigidity on Ternary Complex Formation
The length of the linker is a crucial parameter that must be optimized for each target-E3 ligase pair. explorationpub.com A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long and flexible linker can result in an entropic penalty upon binding, potentially weakening the ternary complex. nih.gov
The rigidity of the linker is another key consideration. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can allow for more conformational freedom to achieve a productive ternary complex, they can also contribute to less favorable pharmacokinetic properties. explorationpub.com More rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency. nih.gov The optimization of linker length and rigidity is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with varying linkers. nih.gov
Chemical Composition and Functionalization of the Linker Moiety
The chemical composition of the linker influences the solubility, cell permeability, and metabolic stability of the PROTAC. Commonly used linker motifs include alkyl chains, PEG units, and alkynes. explorationpub.com The inclusion of heteroatoms, such as oxygen in PEG linkers, can enhance solubility and provide opportunities for hydrogen bonding interactions within the ternary complex, thereby stabilizing it. explorationpub.com
Functionalization of the linker can also be employed to fine-tune the properties of the PROTAC. For instance, the introduction of polar groups can improve solubility, while the incorporation of specific motifs can influence cell uptake or tissue distribution. The linker in this compound is a PROTAC linker designed to recruit E3 ligases such as VHL, CRBN, MDM2, and IAP. medchemexpress.comkklmed.com
Stereochemical Considerations in Linker Design
Recent studies have highlighted the importance of stereochemistry in linker design. For example, the inversion of a single stereocenter in a cyclohexyl-containing linker was shown to significantly alter the conformation and binding affinity of a PROTAC. This underscores the need for careful consideration of stereoisomers during the design and synthesis of PROTACs. While specific details on the stereochemistry of the linker in this compound are not publicly available, it is a critical parameter that would have been considered in its rational design to ensure optimal presentation of the binding moieties for ternary complex formation.
Synthetic Methodologies for K Ras Ligand Linker Conjugate 6 and Analogues
Convergent and Divergent Synthesis Strategies for Conjugate Construction
Convergent Synthesis: In a convergent approach, the K-Ras ligand (warhead) and the linker are synthesized separately and then coupled together in a later step. This strategy is highly efficient for producing a specific target conjugate in large quantities. The independent synthesis of the two fragments allows for optimization of each synthetic sequence before the final coupling reaction. For instance, a complex K-Ras inhibitor, such as an analogue of MRTX849 or AMG-510, can be prepared through a multi-step synthesis, while the linker, often a polyethylene (B3416737) glycol (PEG) or alkyl chain with a reactive functional group, is synthesized or commercially sourced separately. medchemexpress.commedchemexpress.eunih.gov The final coupling of these two well-defined fragments leads to the desired ligand-linker conjugate.
Divergent Synthesis: A divergent strategy is particularly advantageous for creating a library of analogues for structure-activity relationship (SAR) studies. portlandpress.com This approach typically starts from a common intermediate, either the K-Ras ligand or the linker, which is then elaborated with a variety of different partners. For example, a K-Ras ligand with a suitable attachment point can be reacted with a library of different linkers to explore the impact of linker length and composition on the properties of the final PROTAC. Conversely, a linker with multiple reactive sites can be coupled with different K-Ras ligands. This strategy allows for the rapid generation of a diverse set of conjugates from a single, advanced intermediate.
The modular nature of PROTACs, consisting of a protein of interest (POI) ligand, a linker, and an E3 ligase ligand, lends itself well to these strategies. portlandpress.commedchemexpress.com The synthesis of "K-Ras ligand-linker conjugate 6" and its analogues would likely employ a convergent approach for large-scale production, while a divergent strategy would be invaluable during the initial discovery and optimization phases to identify the most effective linker and ligand combinations.
Chemical Coupling Techniques for Ligand and Linker Components
The crucial step in the synthesis of K-Ras ligand-linker conjugates is the chemical coupling of the K-Ras ligand to the linker. This reaction must be robust, high-yielding, and compatible with the often complex and sensitive functional groups present in both components. Several reliable coupling techniques are commonly employed in the synthesis of PROTACs and their intermediates.
Amide Coupling: Amide bond formation is one of the most widely used reactions in medicinal chemistry and is frequently utilized for connecting ligands and linkers in PROTAC synthesis. tandfonline.comportlandpress.comnih.gov This reaction typically involves the activation of a carboxylic acid on either the ligand or the linker, followed by reaction with an amine on the other component. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). The general procedure involves dissolving the acid and amine components with the coupling reagents in a suitable solvent like DMF (Dimethylformamide) and stirring at room temperature until the reaction is complete. tandfonline.com
Click Chemistry: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex biomolecules, including PROTACs. medchemexpress.comresearchgate.netacs.orgresearchgate.net This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for late-stage functionalization. portlandpress.com To utilize this chemistry, one component (either the ligand or the linker) must be functionalized with an azide (B81097) group, and the other with a terminal alkyne. The subsequent cycloaddition reaction, catalyzed by a copper(I) source, forms a stable triazole ring, effectively linking the two fragments. The use of click chemistry allows for the modular and efficient assembly of ligand-linker conjugates. medchemexpress.com
The selection of the coupling technique depends on the available functional groups on the K-Ras ligand and the desired linker. For "this compound," it is plausible that an amide coupling or a click chemistry reaction is employed to connect the K-Ras recruiting moiety to the PROTAC linker.
Purification and Characterization Techniques for Synthetic Intermediates and Final Conjugates
The synthesis of K-Ras ligand-linker conjugates and their final PROTAC forms often yields mixtures containing starting materials, reagents, and byproducts. Therefore, rigorous purification and thorough characterization are essential to ensure the identity, purity, and quality of the final compounds.
Purification Techniques: High-performance liquid chromatography (HPLC) is the most common technique for the purification of PROTACs and their intermediates. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly effective for separating these often-hydrophobic molecules. The choice of column, mobile phase gradient, and detector (typically UV) are optimized to achieve the desired separation. For more complex mixtures or for compounds with similar polarities, other techniques like supercritical fluid chromatography (SFC) may be employed.
Characterization Techniques: A combination of spectroscopic and spectrometric methods is used to unequivocally identify and characterize the synthetic intermediates and the final K-Ras ligand-linker conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to elucidate the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework and confirm the successful coupling of the ligand and linker. For more complex structures, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between different parts of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized conjugate, which provides strong evidence for its elemental composition. This technique is crucial for confirming the identity of the final product and for assessing its purity.
The following table provides a hypothetical summary of the characterization data for a representative K-Ras ligand-linker conjugate.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Complex multiplet signals corresponding to aromatic protons of the K-Ras ligand and characteristic peaks for the linker (e.g., ethylene (B1197577) glycol units). | Confirms the presence of both the ligand and linker moieties in the final conjugate. |
| ¹³C NMR | Resonances corresponding to the carbonyl and aromatic carbons of the ligand, as well as the aliphatic carbons of the linker. | Provides further evidence for the successful formation of the conjugate and the overall carbon skeleton. |
| HRMS (ESI+) | [M+H]⁺ ion observed at the calculated m/z value. | Confirms the molecular weight and elemental composition of the target conjugate. |
Molecular Mechanisms of K Ras Ligand Linker Conjugate 6 Action
Induced Proximity and Formation of the K-Ras/Conjugate/E3 Ligase Ternary Complex
The foundational step in the mechanism of action of a K-Ras ligand-linker conjugate like LC-2 is the formation of a ternary complex, which brings together the K-Ras G12C protein and an E3 ubiquitin ligase. glpbio.com LC-2 is a heterobifunctional molecule, meaning it has two distinct ends connected by a chemical linker. dcchemicals.com One end is a ligand that specifically and covalently binds to the K-Ras G12C mutant protein. This "warhead" is derived from the inhibitor MRTX849. abmole.comnih.gov The other end of the molecule is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. bpsbioscience.com
The linker connecting these two ligands is not merely a passive spacer. Its length and chemical properties are critical for enabling the simultaneous binding of both the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. glpbio.com This process is known as induced proximity. The formation of this K-Ras G12C/LC-2/VHL complex is a prerequisite for the subsequent steps leading to K-Ras degradation. nih.gov Studies have shown that at high concentrations of the PROTAC, the formation of unproductive binary complexes (e.g., PROTAC-K-Ras or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, a phenomenon known as the "hook effect". nih.gov
Mechanism of K-Ras Ubiquitination by the Recruited E3 Ligase
Once the ternary complex is formed, the recruited E3 ligase, in this case, VHL, is brought into close proximity to the K-Ras G12C protein. The primary function of an E3 ubiquitin ligase is to catalyze the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to a substrate protein. glpbio.com
Within the K-Ras G12C/LC-2/VHL complex, the VHL E3 ligase facilitates the ubiquitination of K-Ras G12C. This involves the attachment of multiple ubiquitin molecules to specific lysine (B10760008) residues on the surface of the K-Ras protein. nih.gov This process of polyubiquitination acts as a molecular flag, marking the K-Ras G12C protein for destruction by the cell's protein degradation machinery. glpbio.com The covalent nature of the bond between the LC-2's warhead and K-Ras G12C may influence the conformational space of the ternary complex, thereby affecting the efficiency of ubiquitination. glpbio.com
Pathways Leading to Proteasomal Degradation of Ubiquitinated K-Ras
The polyubiquitinated K-Ras G12C protein is recognized by the 26S proteasome, a large protein complex often referred to as the cell's "garbage disposal." nih.gov The proteasome binds to the polyubiquitin (B1169507) chain, unfolds the tagged K-Ras protein, and feeds it into its central chamber where it is cleaved into small peptides.
This degradation of K-Ras G12C leads to a reduction in the total levels of the oncoprotein within the cancer cell. By eliminating the protein, this approach can overcome some of the limitations of traditional inhibitors, which only block the protein's activity. For instance, degradation can abolish any non-enzymatic scaffolding functions of the target protein. nih.gov
Comparison of K-Ras Degradation Kinetics with K-Ras Inhibition
A key advantage of the degradation approach over simple inhibition lies in the kinetics of its effect on cellular signaling. While K-Ras inhibitors like MRTX849 can effectively block the protein's downstream signaling, their effect can be transient. glpbio.com In contrast, PROTAC-mediated degradation leads to a rapid and sustained reduction of the target protein.
Research on LC-2 has demonstrated that it induces rapid and sustained degradation of K-Ras G12C in various cancer cell lines. targetmol.comkklmed.com Maximal degradation is typically observed within 24 hours and can be maintained for up to 72 hours. targetmol.com This sustained degradation leads to a prolonged suppression of the MAPK signaling pathway, which is crucial for cancer cell growth and survival. abmole.comkklmed.com
In some cell lines, while both the inhibitor (MRTX849) and the degrader (LC-2) can initially suppress downstream signaling (e.g., pErk levels), the effect of the degrader is often more durable. selleckchem.com This suggests that eliminating the K-Ras protein entirely may be a more effective long-term strategy than simply inhibiting its function. glpbio.com
Interactive Data Table: Degradation Efficiency of LC-2 in K-Ras G12C Mutant Cancer Cell Lines
The following table summarizes the degradation potency of LC-2 across different cancer cell lines harboring the K-Ras G12C mutation. DC50 represents the concentration of the compound required to degrade 50% of the target protein.
| Cell Line | Cancer Type | K-Ras G12C Status | DC50 (µM) |
| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.25 - 0.76 |
| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.25 - 0.76 |
| SW1573 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 |
| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 |
| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 |
| Data sourced from multiple studies. targetmol.comabmole.commedchemexpress.com |
Interactive Data Table: Kinetics of K-Ras G12C Degradation by LC-2
This table outlines the time course of K-Ras G12C degradation in different cell lines upon treatment with LC-2.
| Cell Line | Time to Maximal Degradation (hours) | Sustained Degradation (up to hours) |
| NCI-H2030 | 8 | 24 |
| SW1573 | 12 | 24 |
| MIA PaCa-2 | 24 | 72 |
| NCI-H23 | 24 | 72 |
| Data based on research findings. targetmol.comkklmed.com |
Structure Activity Relationship Sar Studies of K Ras Ligand Linker Conjugates
Impact of K-Ras Ligand Modifications on Target Engagement and Degradation Efficacy
The choice of the K-Ras binding ligand is paramount for the efficacy and selectivity of the final degrader conjugate. The ligand dictates the ability of the PROTAC to engage with the target protein, K-Ras, particularly specific mutants like KRAS G12C.
Early research demonstrated that not all K-Ras binders are equally effective when incorporated into a PROTAC. For example, a PROTAC developed using the covalent inhibitor ARS-1620 as the K-Ras ligand successfully engaged the target and could degrade an artificial GFP-KRAS G12C fusion protein, but it failed to degrade the endogenous KRAS protein within cancer cells. acs.orgchemrxiv.org
In contrast, a significant breakthrough was achieved with the development of the PROTAC LC-2 , which utilizes the covalent KRAS G12C inhibitor MRTX849 as its K-Ras ligand. acs.orgmdpi.com This conjugate proved to be the first-in-class degrader of endogenous KRAS G12C. The success of LC-2 underscores that the specific properties of the K-Ras ligand are critical for forming a productive ternary complex that leads to degradation. acs.org
Furthermore, the selectivity of the K-Ras ligand directly translates to the selectivity of the degrader. LC-2, built upon the G12C-selective MRTX849, selectively engages and degrades the KRAS G12C mutant protein. When tested in HCT 116 cells, which carry a KRAS G13D mutation, LC-2 showed no engagement or degradation, confirming that the activity is driven by the specificity of its K-Ras binding warhead. acs.orgchemrxiv.org
Role of E3 Ligase Ligand Variations in Conjugate Potency and Selectivity
The second critical component of a PROTAC is the E3 ligase ligand, which commandeers the protein degradation machinery. The choice of which E3 ligase to recruit—most commonly Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase—can dramatically alter the potency and effectiveness of the conjugate. researchgate.netrsc.org
The development of K-Ras degraders provides a stark example of this principle. An early attempt to degrade KRAS G12C utilized a PROTAC that paired the K-Ras binder ARS-1620 with pomalidomide (B1683931) , a ligand for the CRBN E3 ligase. This combination was not successful in degrading endogenous KRAS. acs.orgmdpi.com
The successful KRAS G12C degrader, LC-2, instead employed a ligand that recruits the VHL E3 ligase. acs.orgmdpi.com The ability of the MRTX849-VHL ligand conjugate to effectively degrade endogenous KRAS, where the ARS-1620-CRBN ligand conjugate failed, highlights that the interplay between the K-Ras ligand, the linker, and the E3 ligase ligand is complex. The selection of the E3 ligase can significantly impact the formation and stability of the ternary complex required for ubiquitination and subsequent degradation. acs.orgresearchgate.net Factors influencing this choice include the specific cellular expression profiles of the E3 ligases and the geometric compatibility between the target protein and the recruited ligase. researchgate.nettechscience.com
Quantitative Analysis of Linker Chemistry and Length on Cellular Degradation
In the development of VHL-recruiting, MRTX849-based KRAS G12C degraders, a systematic study of linker length was conducted. Researchers screened a small library of PROTACs with linkers of varying lengths. This quantitative analysis revealed that for this specific chemical series, shorter linkers were more effective. The most robust KRAS G12C degradation was observed with linkers of approximately 6 atoms in length. acs.org
This screening led to the identification of LC-2 as the most potent degrader in the series. Further studies detailed the activity of several related compounds, demonstrating a clear correlation between linker length and degradation efficacy. As shown in the table below, which summarizes data from studies in NCI-H2030 and SW1573 cell lines, compounds with shorter linkers generally induced higher levels of K-Ras degradation. google.com
| Compound | Linker Length (atoms) | % Degradation (NCI-H2030 cells) | % Degradation (SW1573 cells) |
|---|---|---|---|
| LC-1 | 12 | ~20% | ~50% |
| LC-2 | 6 | ~80% | ~90% |
| LC-3 | 5 | ~60% | ~80% |
| LC-4 | 4 | ~50% | ~75% |
| LC-5 | 3 | ~40% | ~60% |
| LC-6 | 2 | ~30% | ~40% |
Data is approximate based on graphical representations in the source material. google.com
Elucidation of Specific Molecular Interactions Driving Conjugate Activity
The activity of a K-Ras degrader is driven by its ability to induce and stabilize a ternary complex, bringing K-Ras and an E3 ligase into close proximity. acs.orgtechscience.com The K-Ras ligand of the PROTAC, such as the MRTX849 component of LC-2, binds to a specific pocket on the target protein. For KRAS G12C, this is the switch-II pocket, which is accessible when the protein is in its inactive, GDP-bound state. nih.govucsf.edu Simultaneously, the E3 ligase ligand on the other end of the PROTAC recruits its partner ligase, such as VHL.
The formation of this K-Ras::PROTAC::E3 Ligase complex is essential for the subsequent transfer of ubiquitin from the E3 ligase to a lysine (B10760008) residue on the surface of K-Ras. This polyubiquitination marks K-Ras for destruction by the proteasome. rsc.org
Evidence for this ternary complex-driven mechanism comes from the observation of the "hook effect" with potent degraders like LC-2. acs.org The hook effect is a hallmark of PROTACs where, at very high concentrations, the degradation efficiency decreases. This occurs because the excess PROTAC molecules form separate, unproductive binary complexes (PROTAC::K-Ras and PROTAC::E3 Ligase) that compete with the formation of the productive ternary complex, thereby inhibiting the degradation process. acs.orgtechscience.com The observation of this effect with LC-2 provides strong support for a bona fide PROTAC mechanism of action.
Preclinical Mechanistic and Cellular Studies of K Ras Ligand Linker Conjugate 6
Cellular Target Engagement and Occupancy Assays
The initial interaction between a therapeutic agent and its intended target is a critical determinant of its subsequent biological activity. For K-Ras Ligand-Linker Conjugate 6, a compound designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the K-Ras G12C mutant protein, this engagement is the first step in initiating targeted protein degradation.
Quantitative Assessment of this compound Binding in Cellular Models
Studies have demonstrated that this compound, also referred to as LC-2 in some literature, effectively engages with its target in various cancer cell lines. acs.orgnih.gov For instance, in NCI-H2030 lung cancer cells, binding of the conjugate to K-Ras G12C was observed as early as one hour after treatment. acs.org Similarly, in SW1573 lung cancer cells, near-maximal engagement was achieved within the first hour. acs.org The engagement of the conjugate with the K-Ras G12C protein is a prerequisite for the subsequent degradation process.
Biophysical Characterization of Conjugate-Target Interactions (e.g., NanoBRET assays)
Bioluminescence Resonance Energy Transfer (BRET) assays, particularly NanoBRET technology, have become instrumental in quantifying protein-protein interactions within living cells. promega.comnih.gov This technology utilizes a NanoLuc luciferase as an energy donor and a fluorescently labeled HaloTag protein as an energy acceptor to measure the proximity of two proteins. promega.com Such assays are crucial for confirming the formation of the ternary complex between the K-Ras G12C protein, the PROTAC (Proteolysis Targeting Chimera) like this compound, and the recruited E3 ligase. While specific NanoBRET data for "this compound" is not explicitly detailed in the provided search results, the methodology is well-established for characterizing the binding of similar molecules. promega.co.uknih.gov The formation of this ternary complex is essential for the subsequent ubiquitination and degradation of the target protein. esmo.orgelsevierpure.com
In Vitro and Cell-Based K-Ras Degradation Efficacy
Following successful target engagement, the primary function of this compound is to induce the degradation of the oncogenic K-Ras G12C protein.
Concentration-Dependent Degradation Profiles in Oncogenic K-Ras Cell Lines
This compound has been shown to induce concentration-dependent degradation of K-Ras G12C in multiple cancer cell lines. acs.orgnih.gov The half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, has been determined in various cell lines. For example, DC50 values were found to range from 0.25 to 0.76 μM across different K-Ras G12C mutant cell lines after a 24-hour treatment. acs.orgnih.gov One specific PROTAC synthesized from a similar conjugate, PROTAC K-Ras Degrader-1, demonstrated over 70% degradation efficacy in SW1573 cells. medchemexpress.comkklmed.com Another study reported a DC50 of 0.1 μM and a maximum degradation (Dmax) of 90% for a representative KRAS G12C degrader. esmo.org
Table 1: Degradation Efficacy of a K-Ras G12C PROTAC (LC-2) in Various Cancer Cell Lines
| Cell Line | KRAS Status | DC50 (µM) | Dmax (%) |
| MIA PaCa-2 | Homozygous G12C | 0.49 | 88 |
| NCI-H2030 | Homozygous G12C | 0.76 | 77 |
| SW1573 | Homozygous G12C | 0.25 | 87 |
| NCI-H23 | Heterozygous G12C | >50% degradation | N/A |
Data adapted from a 24-hour treatment study. nih.gov
Time-Dependent Degradation Kinetics and Sustained K-Ras Attenuation
The temporal dynamics of K-Ras G12C degradation are a key aspect of the conjugate's efficacy. In NCI-H2030 cells, significant degradation was observed within 4 hours, reaching maximal levels by 8 hours and being sustained for up to 24 hours. acs.org In SW1573 cells, the degradation rate was slower, with maximal degradation not occurring until 12 hours. acs.org However, in both cell lines, the degradation was sustained for at least 24 hours. acs.org Further studies have shown that in some cell lines, the degradation of K-Ras G12C can be maintained for up to 72 hours. acs.orgchemrxiv.org
Modulation of Downstream Oncogenic Signaling Pathways
The ultimate goal of degrading oncogenic K-Ras is to inhibit the downstream signaling pathways that drive cancer cell proliferation and survival. The RAS/RAF/MEK/ERK (MAPK) pathway is a primary signaling cascade activated by mutant K-Ras. nih.gov
Treatment with this compound has been shown to effectively suppress this pathway. A dose-dependent decrease in phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway, was observed in both homozygous (NCI-H2030) and heterozygous (NCI-H23) K-Ras G12C mutant cell lines following a 24-hour treatment. acs.org Furthermore, in both MIA PaCa-2 (homozygous) and NCI-H23 (heterozygous) cells, the conjugate led to a decrease in p-ERK signaling at both 6 and 24 hours post-treatment, demonstrating a sustained suppression of this critical oncogenic pathway. acs.orgchemrxiv.org
Impact on MAPK Pathway Activity (e.g., ERK Phosphorylation)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often constitutively activated by mutant K-Ras, leading to uncontrolled cell proliferation. A key measure of MAPK pathway activity is the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Preclinical studies on PROTACs derived from K-Ras ligand-linker strategies have consistently demonstrated a significant reduction in MAPK pathway signaling.
For instance, the PROTAC LC-2, which targets the KRAS G12C mutant, has been shown to induce rapid and sustained degradation of this oncoprotein. acs.org This degradation directly leads to a marked decrease in the levels of phosphorylated ERK (p-ERK) in both homozygous (MIA PaCa-2) and heterozygous (NCI-H23) KRAS G12C cancer cell lines. acs.org Similarly, other K-Ras-targeting PROTACs, such as PROTAC K-Ras Degrader-4 and a pan-KRAS degrader named ACBI3, have also been reported to effectively inhibit the MAPK signaling pathway. medchemexpress.comopnme.com The pan-KRAS degrader ACBI3, in particular, results in a prolonged suppression of MAPK signaling. opnme.com Furthermore, a study on a KRAS G12D-selective PROTAC demonstrated robust suppression of MAPK signaling. aacrjournals.org The PROTAC RP04340 has also been shown to effectively suppress downstream signaling pathways, including pERK. aacrjournals.org
Table 1: Impact of K-Ras-Targeting PROTACs on MAPK Pathway Activity
| Compound/PROTAC | Target | Key Findings on MAPK Pathway | Reference |
|---|---|---|---|
| LC-2 | KRAS G12C | Induces rapid and sustained degradation of KRAS G12C, leading to decreased p-ERK levels in homozygous and heterozygous cell lines. | acs.org |
| PROTAC K-Ras Degrader-4 | KRAS G12D, KRAS G12V | Inhibits MAPK signaling pathway. | medchemexpress.com |
| ACBI3 | Pan-KRAS mutants | Results in prolonged suppression of MAPK signaling. | opnme.com |
| KRAS G12D PROTAC | KRAS G12D | Robustly suppresses MAPK signaling. | aacrjournals.org |
| RP04340 | KRAS G12C/D/V | Effectively suppresses downstream signaling pathways, including pERK. | aacrjournals.org |
Influence on PI3K/AKT Pathway Signaling
In addition to the MAPK pathway, the PI3K/AKT pathway is another critical downstream effector of K-Ras that promotes cell survival and proliferation. The degradation of oncogenic K-Ras by PROTACs has also been shown to effectively attenuate signaling through this pathway.
A preclinical study of a KRAS G12D-targeted PROTAC degrader revealed that it robustly suppresses PI3K/AKT signaling. aacrjournals.org Another potent and selective PROTAC, HDB-82, which also targets KRAS G12D, demonstrated significant suppression of the PI3K/AKT signaling pathway, contributing to the induction of apoptosis. aacrjournals.org This indicates that by eliminating the K-Ras protein, the pro-survival signals transmitted through the PI3K/AKT pathway are effectively shut down.
Table 2: Influence of K-Ras-Targeting PROTACs on PI3K/AKT Pathway Signaling
| Compound/PROTAC | Target | Key Findings on PI3K/AKT Pathway | Reference |
|---|---|---|---|
| KRAS G12D PROTAC | KRAS G12D | Robustly suppresses PI3K/AKT signaling. | aacrjournals.org |
| HDB-82 | KRAS G12D | Significant suppression of the PI3K/AKT signaling pathway, leading to apoptosis. | aacrjournals.org |
Assessment in Relevant Preclinical Cancer Models (e.g., cell lines, patient-derived organoids, xenograft models for mechanistic insights)
The efficacy of K-Ras-targeting PROTACs has been evaluated in a variety of preclinical models that recapitulate the genetic and cellular features of human cancers, including cell lines, patient-derived organoids, and xenograft models.
Evaluation in K-Ras Mutant Non-Small Cell Lung Cancer Models
In non-small cell lung cancer (NSCLC) models harboring K-Ras mutations, PROTACs have shown significant anti-tumor activity. For example, the PROTAC LC-2, which targets KRAS G12C, has been evaluated in KRAS G12C mutant NSCLC cell lines. nih.gov Studies have shown that by degrading the KRAS G12C protein, these PROTACs can effectively inhibit the proliferation of NSCLC cells. mdpi.com The development of liposomal formulations of PROTACs like LC-2 has been explored to enhance their delivery and therapeutic efficacy in NSCLC. nih.gov
Analysis in K-Ras Mutant Pancreatic Ductal Adenocarcinoma Models
Pancreatic ductal adenocarcinoma (PDAC) is a cancer type with a very high prevalence of K-Ras mutations. In preclinical models of PDAC, K-Ras-targeting PROTACs have demonstrated promising results. PROTAC K-Ras Degrader-1 was shown to inhibit the proliferation of the MIA PaCa-2 pancreatic cancer cell line, which harbors a KRAS G12C mutation, by promoting the degradation of the oncoprotein. syncsci.com Similarly, a KRAS G12D-selective PROTAC has been shown to be effective in PDAC models. frontiersin.org Another study reported that a PROTAC targeting KRAS G12D, compound 8o, showed significant antitumor efficacy in an AsPC-1 xenograft mouse model of pancreatic cancer. nih.gov
Investigation in K-Ras Mutant Colorectal Cancer Models
Colorectal cancer (CRC) is another malignancy frequently driven by K-Ras mutations. Preclinical investigations in CRC models have also supported the therapeutic potential of K-Ras-targeting PROTACs. PROTAC K-Ras Degrader-4 has been shown to degrade KRAS G12V in the SW620 colorectal cancer cell line. medchemexpress.com Furthermore, the development of PROTACs targeting SOS1, a guanine (B1146940) nucleotide exchange factor for Ras, has shown to be a viable strategy in KRAS-mutant CRC, with a degrader termed P7 demonstrating superior activity in inhibiting the growth of CRC patient-derived organoids compared to a small molecule inhibitor. nih.gov
Table 3: Assessment of K-Ras-Targeting PROTACs in Preclinical Cancer Models
| Cancer Type | Model | Compound/PROTAC | Key Findings | Reference |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer | Cell Lines | LC-2 | Effective inhibition of proliferation in KRAS G12C mutant cell lines. | nih.govmdpi.com |
| Pancreatic Ductal Adenocarcinoma | Cell Line (MIA PaCa-2), Xenograft (AsPC-1) | PROTAC K-Ras Degrader-1, Compound 8o | Inhibition of proliferation and promotion of apoptosis; significant antitumor efficacy in xenograft model. | syncsci.comnih.gov |
| Colorectal Cancer | Cell Line (SW620), Patient-Derived Organoids | PROTAC K-Ras Degrader-4, P7 (SOS1 degrader) | Degradation of KRAS G12V; superior activity in inhibiting organoid growth. | medchemexpress.comnih.gov |
Selectivity Profiling Across K-Ras Isoforms and Related Ras Proteins
A critical aspect of any targeted therapy is its selectivity for the intended target over other related proteins, to minimize off-target effects. For K-Ras-targeting PROTACs, selectivity is assessed against different K-Ras mutant isoforms, wild-type K-Ras, and other Ras family members like H-Ras and N-Ras.
Several studies have highlighted the selectivity of newly developed K-Ras PROTACs. For instance, a KRAS G12D-targeting PROTAC was found to be selective for the mutant protein, with no degradation of wild-type KRAS or the related isoforms HRAS and NRAS observed. aacrjournals.org Similarly, the pan-KRAS degrader ACBI3 potently degrades 13 of the 17 most prevalent KRAS variants while sparing H- and N-Ras. opnme.com Another PROTAC, compound 8o, demonstrated good degradation selectivity for KRAS G12D over other mutant KRAS proteins and wild-type KRAS. acs.org A multi-KRAS degrader, BPI-585725, showed over 300-fold selectivity for KRAS compared to N/HRAS. aacrjournals.org
Table 4: Selectivity Profile of K-Ras-Targeting PROTACs
| Compound/PROTAC | Target Selectivity | Findings | Reference |
|---|---|---|---|
| KRAS G12D PROTAC | Mutant KRAS G12D vs. WT KRAS, HRAS, NRAS | Selective for mutant KRAS G12D; no degradation of wild-type or other isoforms. | aacrjournals.org |
| ACBI3 | Pan-KRAS mutants vs. H-Ras, N-Ras | Degrades 13 of 17 common KRAS variants while sparing H-Ras and N-Ras. | opnme.com |
| Compound 8o | KRAS G12D vs. other KRAS mutants and WT KRAS | Good degradation selectivity for KRAS G12D. | acs.org |
| BPI-585725 | KRAS vs. N-Ras, H-Ras | >300-fold selectivity for KRAS over N/HRAS. | aacrjournals.org |
Mechanisms of Acquired Resistance to K Ras Degradation by Ligand Linker Conjugates
Identification of Secondary K-Ras Mutations Impacting Conjugate Binding or Degradation
A primary mechanism of acquired resistance involves the emergence of secondary mutations within the KRAS gene itself. These mutations can interfere with the binding of the ligand portion of the conjugate or alter the conformation of the K-Ras protein, thereby hindering its recognition and degradation.
Clinical and preclinical studies have identified several secondary mutations in KRAS that confer resistance to K-Ras G12C inhibitors. While not all of these are specific to degraders, they provide a framework for understanding potential resistance mechanisms. For instance, in patients treated with the K-Ras G12C inhibitor adagrasib, acquired resistance mutations included G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C. researchgate.net Similarly, sotorasib (B605408) treatment has been associated with secondary mutations like G12D, G12V, and G12F. researchgate.net
These mutations can be broadly categorized based on their impact:
Direct interference with drug binding: Mutations in the switch-II pocket of K-Ras, such as R68S, H95D/Q/R, and Y96C, can directly prevent the binding of the inhibitor moiety of the conjugate. researchgate.net For example, the Y96D mutation disrupts a key interaction required for the binding of some inhibitors. biorxiv.org
Altered nucleotide state preference: Some mutations may shift the equilibrium of K-Ras towards the active GTP-bound state, making it less susceptible to inhibitors that preferentially bind to the inactive GDP-bound state. researchgate.netascopubs.org
Conformational changes: Secondary mutations can induce conformational changes in the K-Ras protein that may affect the stability of the ternary complex formed between K-Ras, the degrader, and the E3 ligase, even if the ligand can still bind. researchgate.net
It is important to note that the specific secondary mutations that arise can be dependent on the specific K-Ras inhibitor or degrader being used. researchgate.net
Table 1: Examples of Secondary K-Ras Mutations and their Impact
| Secondary Mutation | Impact on Conjugate Action | Reference |
|---|---|---|
| R68S, H95D/Q/R, Y96C | Prevents drug binding to the switch-II pocket. | researchgate.net |
| Y96D | Disrupts a key pi-pi interaction required for binding of certain inhibitors. | biorxiv.org |
| G12D/R/V/W, G13D, Q61H | Can lead to resistance by altering K-Ras conformation or nucleotide binding preference. | researchgate.net |
Adaptive Reactivation of Upstream Receptor Tyrosine Kinases and Downstream Signaling Pathways
Cancer cells can develop resistance by reactivating signaling pathways that are either upstream or downstream of K-Ras. This adaptive response effectively bypasses the need for the targeted K-Ras protein.
A common mechanism is the feedback reactivation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and HER2/3. nih.govfrontiersin.orgecancer.org Inhibition of K-Ras can disrupt negative feedback loops that normally keep these RTKs in check. frontiersin.orgnih.gov This leads to their reactivation and subsequent stimulation of downstream pathways, including the MAPK and PI3K-AKT-mTOR pathways, thereby restoring cell proliferation and survival signals. nih.govfrontiersin.orgnih.gov
Studies have shown that treatment with K-Ras G12C inhibitors can lead to increased levels of GTP-bound wild-type NRAS and HRAS, driven by RTK activation. nih.govaacrjournals.org This highlights the ability of cancer cells to rapidly adapt by utilizing other RAS isoforms to maintain signaling. The specific RTKs involved in this feedback loop can vary between different cancer cell lines and tumor types. aacrjournals.orgresearchgate.net
Furthermore, downstream components of the K-Ras signaling cascade can also be reactivated. For instance, reactivation of the MAPK pathway, as evidenced by the phosphorylation of MEK and ERK, is frequently observed despite continued K-Ras inhibition. nih.govaacrjournals.org
Alterations in E3 Ubiquitin Ligase Expression or Function
Since ligand-linker conjugates rely on the cellular ubiquitination machinery, alterations in the expression or function of the recruited E3 ubiquitin ligase can be a direct cause of resistance.
PROTACs are designed to hijack a specific E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL), to ubiquitinate the target protein. tandfonline.comresearchgate.net Resistance can arise through several mechanisms:
Downregulation or mutation of the E3 ligase: Cancer cells can acquire mutations in or downregulate the expression of the E3 ligase that the PROTAC is designed to recruit. researchgate.netnih.gov This prevents the formation of the ternary complex and subsequent degradation of K-Ras.
Impaired E3 ligase complex function: The E3 ligase itself is often part of a larger complex. Mutations or altered expression of other components of this complex can also impair its function and lead to resistance. researchgate.net For example, resistance to VHL-recruiting PROTACs can arise from inactivation of components of the functional VHL E3 ubiquitin ligase complex. researchgate.net
The development of resistance through E3 ligase alterations is a recognized challenge in the field of targeted protein degradation. nih.gov
Bypass Signaling Pathways and Cell Identity Changes
In addition to the reactivation of the K-Ras pathway, cancer cells can evade the effects of K-Ras degraders by activating entirely different signaling pathways or by undergoing fundamental changes in their cellular identity.
Bypass Signaling:
Activation of parallel pathways: Cancer cells can activate alternative growth and survival pathways that are independent of K-Ras signaling. nih.gov For example, activation of the PI3K/AKT/mTOR pathway can promote cell survival even when the MAPK pathway is inhibited. frontiersin.org
Mutations in other oncogenes: The acquisition of mutations in other oncogenes, such as BRAF, NRAS, or MET, can provide an alternative driver of cell proliferation, rendering the cells less dependent on K-Ras. nih.gov
Cell Identity Changes:
Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells can undergo a phenotypic switch from an epithelial to a mesenchymal state. frontiersin.orgnih.gov This transition is associated with increased migratory and invasive properties, as well as resistance to various therapies, including K-Ras inhibitors. frontiersin.org Mesenchymal-like cells may have inherent resistance or develop it through mechanisms like activation of the PI3K pathway. frontiersin.org
Lineage Plasticity: Cancer cells can exhibit lineage plasticity, where they transition from one differentiated cell type to another. aacrjournals.orgresearchgate.netpnas.org This can lead to a loss of dependency on the original oncogenic driver, such as K-Ras, and the acquisition of a new cellular state that is resistant to the targeted therapy. researchgate.net For example, adenocarcinomas can transform into neuroendocrine-like tumors, which may have different signaling dependencies. researchgate.netpnas.org
These bypass mechanisms and cell identity changes represent a significant challenge as they involve broad transcriptional and epigenetic reprogramming, making them difficult to target with single agents. nih.govaacrjournals.org
Advanced Research Avenues and Future Directions for K Ras Ligand Linker Conjugates
Development of Pan-K-Ras Degradation Strategies
The initial success with inhibitors targeting the KRAS G12C mutation, while a landmark achievement, only addresses a fraction of KRAS-driven cancers, as mutations like G12D and G12V are more prevalent. aacrjournals.orgacs.org This has spurred the development of pan-K-Ras degradation strategies that are effective against a wide spectrum of KRAS mutations.
A leading approach involves designing PROTACs using warheads that bind to KRAS irrespective of its mutation status. Researchers have repurposed non-covalent, pan-K-Ras "off-state" inhibitors, such as BI-2865, as the K-Ras binding motif in a PROTAC. aacrjournals.orgnih.gov By linking this pan-KRAS binder to a ligand for the von Hippel-Lindau (VHL) E3 ligase, scientists have created degraders with broad activity. aacrjournals.orgnih.gov Through structure-guided design, including the use of X-ray crystallography to visualize the ternary complex (KRAS-PROTAC-VHL), these molecules have been optimized for high-affinity and cooperative complex formation. acs.orgaacrjournals.org
A notable outcome of this research is the degrader ACBI3 . In preclinical studies, ACBI3 efficiently degraded 13 of the 17 most common oncogenic KRAS mutants, including the highly prevalent G12D variant. acs.orgaacrjournals.org This pan-KRAS activity translated into significant tumor regression in mouse models harboring various KRAS mutations, demonstrating a proof-of-concept for this broader therapeutic strategy. acs.orgaacrjournals.org Such degraders have shown superior potency and a greater downstream pharmacological effect compared to their corresponding inhibitor counterparts. acs.orgnih.gov
Strategies to Circumvent and Overcome Acquired Resistance
A primary driver for developing K-Ras degraders is the near-inevitable development of acquired resistance to traditional KRAS inhibitors. kuleuven.beascopost.com Clinical experience with G12C-specific inhibitors has revealed a diverse landscape of resistance mechanisms that next-generation therapies must overcome. ascopost.comascopubs.org
Mechanisms of resistance are broadly categorized as "on-target" or "off-target."
On-target mechanisms involve alterations to the KRAS gene itself, such as the emergence of secondary KRAS mutations (e.g., G12R, G12W, G13D, R68S, H95D, Y96C) that prevent the inhibitor from binding, or the high-level amplification of the KRAS G12C allele. ascopost.comfrontiersin.org
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. These include activating mutations in other genes within the RAS-MAPK pathway (e.g., NRAS, BRAF, MAP2K1) or the amplification of receptor tyrosine kinases (RTKs) like MET. ascopost.comascopubs.org Additionally, some tumors undergo histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, as a mode of resistance. ascopost.comascopubs.org
Pan-KRAS degraders represent a direct strategy to overcome resistance driven by secondary KRAS mutations, as they are designed to bind to regions less susceptible to such changes. aacrjournals.orgnih.gov Another key strategy is the exploration of PROTACs that utilize different E3 ligases. Since resistance can arise from mutations in the E3 ligase recruited by the PROTAC (e.g., VHL or CRBN), expanding the repertoire of usable E3 ligases is critical to providing alternative therapeutic options. frontiersin.orgnih.gov
| Category | Specific Mechanism | Description |
| On-Target | Secondary KRAS Mutations | New mutations (e.g., G12D/R/V, G13D, Q61H, R68S, H95D/Q/R, Y96C) emerge that interfere with inhibitor binding. ascopost.comfrontiersin.org |
| KRAS G12C Allele Amplification | The cancer cells produce significantly more of the target KRAS G12C protein, overwhelming the inhibitor. ascopost.comfrontiersin.org | |
| Off-Target (Bypass) | MAPK Pathway Reactivation | Activating mutations occur in downstream or parallel pathway components like NRAS, BRAF, or MAP2K1. ascopost.com |
| RTK Activation | Amplification or activating mutations in receptor tyrosine kinases (e.g., MET) provide an alternative signaling route. ascopost.com | |
| Loss of Tumor Suppressors | Loss-of-function mutations in genes like NF1 and PTEN can lead to pathway reactivation. ascopost.com | |
| Other | Histologic Transformation | The tumor changes its cell type (e.g., adenocarcinoma to squamous cell carcinoma) to one that is no longer dependent on the original signaling pathway. ascopubs.org |
Rational Design of K-Ras Degradation-Based Combination Therapeutic Modalities
Given the complex and adaptive nature of KRAS-driven cancers, combination therapies are emerging as a cornerstone of future treatment paradigms. The rationale is to attack the cancer from multiple angles simultaneously, thereby increasing efficacy and preventing the emergence of resistance. nih.gov
Several combination strategies involving K-Ras degradation are under active investigation:
Combination with Pathway Inhibitors: A highly explored strategy is to combine K-Ras degraders with inhibitors of key signaling nodes. For KRAS-mutant colorectal cancers, combining a G12C inhibitor with an EGFR inhibitor like cetuximab has shown promising clinical activity. nih.govfrontiersin.org This is because KRAS mutation is a primary mechanism of resistance to EGFR blockade, and dual inhibition can be synergistic. Similarly, combining K-Ras degraders with SHP2 inhibitors is a rational approach, as SHP2 is a critical signaling hub that can mediate resistance. ascopubs.org Degrading the guanine (B1146940) nucleotide exchange factor SOS1 with PROTACs like SIAIS562055 has also demonstrated synergistic anti-tumor effects when combined with KRAS inhibitors. aacrjournals.org
Combination with Immunotherapy: There is a strong rationale for combining K-Ras degraders with immune checkpoint inhibitors, such as PD-1 antibodies . acs.orgnih.gov The process of K-Ras degradation can lead to the presentation of tumor-specific antigens on the cancer cell surface, potentially making the tumor more visible to the immune system. cancer.gov Studies with a tumor-targeting KRAS degrader (TKD) showed that it enhanced the anti-tumor effects of PD-1 antibodies in preclinical models. nih.gov
Novel Combinations: Research has uncovered other potential combination partners. For example, the combination of WNT974 (a Wnt signaling inhibitor) and artesunate (B1665782) was found to synergistically induce the degradation of the KRAS protein by upregulating the E3 ligases ANAPC2 and β-TrCP. nih.gov
Integration of Computational Chemistry and Artificial Intelligence for Optimized Conjugate Design
The complexity of designing effective K-Ras degraders—optimizing the warhead, linker, and E3 ligase ligand simultaneously—has made computational approaches indispensable. nih.gov Artificial intelligence (AI) and advanced computational chemistry methods are accelerating the design-build-test-learn cycle for creating next-generation conjugates. aacrjournals.org
Understanding Resistance: Molecular dynamics (MD) simulations are used to model the dynamic behavior of drug-resistant KRAS mutants. aacrjournals.orgnih.gov These simulations can reveal conformational changes and expose new or altered binding pockets that can be exploited for drug design, providing insights that are not apparent from static crystal structures. aacrjournals.org
Predictive Modeling: Machine learning (ML) models can be trained on structural data from simulations to identify the key molecular features that predict drug resistance. aacrjournals.org For example, ML has identified the solvent exposure and flexibility of specific residues in the binding site as being highly predictive of treatment sensitivity, guiding chemists to design molecules that are less susceptible to these resistance mechanisms. aacrjournals.org
Generative Design: AI-powered generative models are being employed to design novel molecules from scratch. aacrjournals.org These models can build potential drug candidates directly within the 3D space of the target's binding pocket, exploring a vast chemical space to discover new and effective K-Ras binders. aacrjournals.org
Quantum Computing: Emerging platforms are even beginning to leverage hybrid quantum-classical computational models to enhance the design of potential drugs for difficult targets like KRAS. thequantuminsider.com These cutting-edge techniques offer new ways to navigate the vast chemical space and predict molecular properties with greater accuracy. thequantuminsider.com
Exploration of Novel Protein Degradation Platforms Beyond Canonical PROTACs
While the canonical PROTAC approach using VHL or CRBN E3 ligases has been revolutionary, the field of targeted protein degradation is rapidly expanding to include novel platforms that offer distinct advantages. nih.govfrontiersin.orgnih.gov These alternative strategies aim to broaden the scope of degradable targets, overcome resistance, and improve therapeutic properties.
Q & A
Q. How should researchers validate computational models of this compound interactions in the absence of high-resolution structural data?
- Methodological Answer : Perform alanine scanning mutagenesis on predicted binding interfaces and measure changes in degradation efficacy. Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility shifts upon conjugate binding. Compare results with published NMR chemical shift perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
